2,5-dichloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,5-dichlorophenyl moiety linked via an amide bond to a substituted tetrazole ring. The tetrazole core (a five-membered ring with four nitrogen atoms) is functionalized with a cyclopropylamino-2-oxoethyl group at position 4 and an oxo group at position 3. The dichloro substitution on the benzamide may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
2,5-dichloro-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N6O3/c20-11-1-8-16(21)15(9-11)18(29)23-13-4-6-14(7-5-13)27-19(30)26(24-25-27)10-17(28)22-12-2-3-12/h1,4-9,12H,2-3,10H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFPSZYHPWFTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dichloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrazole ring, which is known for its diverse biological activities. Tetrazoles are often used as bioisosteres for carboxylic acids and exhibit unique interactions with biological targets due to their ability to form multiple hydrogen bonds. The presence of the cyclopropylamino group further enhances its pharmacological profile by potentially increasing lipophilicity and modifying receptor interactions.
Anticancer Properties
Recent studies have indicated that tetrazole derivatives possess significant anticancer activity. For instance, tetrazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has demonstrated cytotoxic effects against breast cancer and lung cancer cell lines in vitro, suggesting it may serve as a lead compound for further development in oncology .
Antimicrobial Effects
The biological activity of tetrazoles extends to antimicrobial properties. Research has identified that certain tetrazole derivatives exhibit antibacterial and antifungal activities. The incorporation of the cyclopropylamino moiety may enhance these effects by improving the compound's ability to penetrate microbial membranes .
The proposed mechanism of action for this compound involves:
- Receptor Binding : The tetrazole ring can engage in hydrogen bonding with target proteins, facilitating binding to receptors involved in cancer proliferation and microbial resistance.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as kinases and proteases .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various tetrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors .
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The 4,5-dihydro-1H-tetrazol-1-yl moiety is a partially saturated tetrazole derivative. Key reactions include:
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Oxidation : Tetrazoles are prone to oxidation under strong oxidizing agents, potentially forming open-chain nitriles or imines. For example, nitric acid or peroxides could disrupt the tetrazole ring .
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Alkylation : The tetrazole nitrogen may undergo alkylation with alkyl halides or epoxides, modifying the heterocyclic core .
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Acid/Base Stability : Tetrazoles are stable under physiological pH but may decompose in strongly acidic or basic conditions, releasing ammonia or forming carboxylates .
Amide Bond Hydrolysis
The benzamide and cyclopropylamide groups are susceptible to hydrolysis:
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Acidic Hydrolysis : Protonation of the amide carbonyl facilitates cleavage into carboxylic acid and amine derivatives. For example, HCl/heat could yield 2,5-dichlorobenzoic acid and a tetrazole-linked aniline .
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Basic Hydrolysis : NaOH or other strong bases may cleave the amide bond, forming carboxylate salts and free amines .
Table 1: Hydrolysis Conditions and Products
| Condition | Reactant | Product 1 | Product 2 |
|---|---|---|---|
| 6M HCl, 100°C, 12h | Benzamide moiety | 2,5-Dichlorobenzoic acid | Tetrazole-aniline derivative |
| 2M NaOH, 80°C, 8h | Cyclopropylamide | Cyclopropylamine | Tetrazole-acetic acid derivative |
Electrophilic Aromatic Substitution (EAS)
The 2,5-dichlorobenzamide aromatic ring directs EAS reactions:
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Chlorine Substituents : Electron-withdrawing Cl groups meta-direct further substitutions. Nitration or sulfonation would occur at the meta position relative to existing Cl atoms .
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Halogenation : Bromine or iodine may substitute hydrogen atoms under Lewis acid catalysis (e.g., FeBr₃) .
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits unique stability but can undergo:
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Ring-Opening : Under radical or acidic conditions (e.g., H₂SO₄), the cyclopropane may open to form alkenes or linear hydrocarbons .
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Functionalization : Electrophilic addition (e.g., with Br₂) could yield dibrominated derivatives, though steric hindrance may limit reactivity .
Redox Reactions
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Reduction : The tetrazole’s N–N bonds may reduce with LiAlH₄ or catalytic hydrogenation, forming amines or imines .
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Oxidation : The amide carbonyl or tetrazole ring could oxidize to nitro or carboxyl groups under strong oxidizers like KMnO₄ .
Thermal Stability
The compound’s thermal decomposition profile (via TGA/DSC) would likely show:
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Stage 1 (150–250°C) : Loss of cyclopropane or tetrazole ring decomposition.
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Stage 2 (>300°C) : Benzamide fragmentation into chlorinated aromatics and CO₂ .
Key Research Findings
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Synthetic Routes : Analogous tetrazole derivatives are synthesized via Claisen-Schmidt condensations and microwave-assisted cyclization .
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Biological Activation : Tetrazoles in medicinal compounds often act as prodrugs, requiring enzymatic reduction (e.g., nitroreductases) .
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Mutagenicity Risk : Nitroheterocycles like tetrazoles may exhibit mutagenicity if nitro groups form reactive intermediates .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Triazole Derivatives (Compounds [7–9] from )
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones.
- Key Differences: Heterocycle: Triazole (three nitrogen atoms) vs. tetrazole (four nitrogen atoms) in the target compound. Substituents: Sulfonylphenyl and 2,4-difluorophenyl groups vs. dichlorophenyl and cyclopropylamino-2-oxoethyl groups. Functional Groups: Thione (C=S) in triazoles vs. oxo (C=O) and amide in the tetrazole derivative.
- Synthesis : Triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, whereas tetrazoles often require [2+3] cycloaddition of nitriles with azides .
- Spectral Data :
Benzamide-Based Pesticides ()
- Examples: Sulfentrazone: N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide. Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Key Differences: Core Structure: Sulfentrazone contains a triazole ring, while the target compound features a tetrazole. Diflufenican lacks a heterocycle, relying on a pyridinecarboxamide scaffold. Substituents: Sulfentrazone has difluoromethyl and methanesulfonamide groups, whereas the target compound uses cyclopropylamino and dichlorophenyl groups.
- Biological Relevance: Sulfentrazone acts as a herbicide via protoporphyrinogen oxidase inhibition, suggesting that the target compound’s tetrazole may offer alternative modes of action .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
